(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide
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Overview
Description
(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a complex organic compound that features a pyrazole ring, a benzyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Acrylamide Formation: The acrylamide moiety can be introduced via a condensation reaction between an appropriate acrylamide precursor and the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(p-tolyl)urea: Similar structure but lacks the acrylamide moiety.
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol: Contains a hydroxyl group instead of the acrylamide moiety.
Uniqueness
(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is unique due to the presence of both the pyrazole ring and the acrylamide moiety, which confer distinct chemical and biological properties
Biological Activity
(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews available literature on its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrazole ring, which is known for its diverse biological properties.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antiproliferative Activity : Compounds in the pyrazole class have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds demonstrated their ability to reduce mTORC1 activity, leading to increased autophagy and decreased tumor cell viability .
- Autophagy Modulation : The modulation of autophagic processes is a critical mechanism through which these compounds exert their effects. In particular, the interference with mTORC1 signaling pathways can disrupt autophagic flux, enhancing the accumulation of autophagic markers such as LC3-II .
- Reactive Oxygen Species (ROS) Generation : Similar pyrazole derivatives have been reported to induce oxidative stress in cancer cells, contributing to their cytotoxic effects. This ROS generation can lead to apoptosis in tumor cells .
Biological Activity Data
Activity Type | Effect | Reference |
---|---|---|
Antiproliferative | Reduced cell viability | |
Autophagy Induction | Increased LC3-II accumulation | |
ROS Generation | Induced oxidative stress |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of related pyrazole derivatives, compounds were tested against MIA PaCa-2 pancreatic cancer cells. The results showed that specific derivatives reduced cell viability significantly at submicromolar concentrations while also enhancing autophagic activity .
Case Study 2: Autophagy and mTORC1 Interaction
Another investigation focused on the interaction between these compounds and the mTORC1 pathway. It was found that treatment with certain pyrazole derivatives led to a marked decrease in phosphorylated P70S6K, a downstream target of mTORC1, indicating effective pathway inhibition . This suggests a potential therapeutic application in targeting metabolic pathways in cancer.
Properties
IUPAC Name |
(Z)-N-benzyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-20-12-14-22(15-13-20)26-23(19-29(28-26)24-10-6-3-7-11-24)16-17-25(30)27-18-21-8-4-2-5-9-21/h2-17,19H,18H2,1H3,(H,27,30)/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGVEDQQWSWOC-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.